Fmoc-1,4-cis-achc-oh

Descripción general

Descripción

Fmoc-1,4-trans-achc-oh

Aplicaciones Científicas De Investigación

Investigación Proteómica

Fmoc-1,4-cis-achc-oh es un compuesto valioso en proteómica, donde se utiliza para la síntesis de péptidos . Los péptidos son cruciales para comprender la estructura y la función de las proteínas, y este compuesto ayuda a sintetizar péptidos con modificaciones específicas que son esenciales para los estudios biológicos, incluido el desarrollo de anticuerpos específicos de epítopos y biomarcadores para enfermedades.

Síntesis de Péptidos en Fase Sólida (SPPS)

Este compuesto juega un papel importante en SPPS, un método ampliamente utilizado para producir péptidos . Permite la introducción de modificaciones no naturales y etiquetas específicas del sitio, que no son posibles con los métodos de expresión de péptidos. SPPS es fundamental para sintetizar péptidos para la investigación estructural de RMN y estudios de interacción entre péptidos y otras moléculas.

Desarrollo de Fármacos

En el campo del desarrollo de fármacos, this compound se utiliza para crear péptidos que tienen posibles aplicaciones terapéuticas . Estos péptidos pueden exhibir una gama de actividades biológicas, como propiedades antimicrobianas, antitrombóticas, opioides y antioxidantes, lo que los convierte en candidatos para el desarrollo de nuevos fármacos.

Ciencia de los Materiales

Las propiedades de autoensamblaje de los péptidos sintetizados utilizando este compuesto son cada vez más importantes en la ciencia de los materiales . Estas propiedades se pueden aprovechar para crear materiales novedosos con funciones específicas, lo que podría conducir a avances en nanotecnología e ingeniería biológica.

Ensayos Biológicos

This compound se utiliza en varios ensayos biológicos para estudiar las interacciones de los péptidos con otras moléculas . Estos ensayos son cruciales para comprender las vías de señalización celular y para la identificación de biomarcadores de enfermedades.

Seguridad y Manejo en Laboratorios de Investigación

La hoja de datos de seguridad del compuesto proporciona pautas para su manejo y almacenamiento, asegurando que se utilice de forma segura en los laboratorios de investigación . El manejo adecuado es esencial para mantener la integridad del compuesto durante los experimentos y para garantizar la seguridad de los investigadores.

Actividad Biológica

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a synthetic compound widely utilized in organic synthesis, particularly in peptide chemistry. Its primary function is as a protecting group for amines during peptide synthesis, facilitating the selective assembly of complex peptides. This article delves into the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

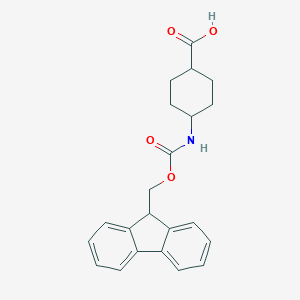

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.4 g/mol

- CAS Number : 954147-35-4

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group attached to a cyclohexanecarboxylic acid backbone.

The mechanism of action for cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid centers around its role in peptide synthesis:

- Protection of Amines : The Fmoc group protects the amino group of an amino acid, preventing it from participating in side reactions during peptide coupling.

- Selective Coupling : After the desired peptide chain is formed, the Fmoc group can be removed under mild basic conditions, allowing for the finalization of the peptide structure without damaging sensitive functional groups.

- Biochemical Pathways : The primary biochemical pathway affected by this compound is the synthesis of peptides, which can have various biological functions including enzymatic activity and receptor binding.

Peptide Synthesis

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is crucial in synthesizing biologically active peptides. These peptides are often used in drug development and therapeutic applications due to their specificity and efficacy in targeting biological pathways.

Material Science

Research indicates that peptides synthesized using this compound can self-assemble into nanostructures with unique properties such as increased mechanical strength and novel electronic characteristics. This makes it valuable in developing advanced materials for various applications including drug delivery systems and biomaterials.

Analytical Chemistry

In analytical chemistry, derivatives formed from this compound exhibit fluorescence, enhancing the detection and quantification of various analytes. This application is particularly beneficial for compounds that are otherwise UV-inactive, facilitating more accurate measurements.

Case Studies

- Peptide Therapeutics : Studies have shown that peptides synthesized with Fmoc-cyclohexanecarboxylic acid demonstrate improved therapeutic profiles in treating conditions such as cancer and metabolic disorders due to their targeted action on specific receptors.

- Cosmetic Applications : Research has indicated that peptides derived from this compound can improve skin texture and reduce signs of aging, highlighting its utility in cosmetic formulations.

Comparative Analysis

The following table compares cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Fmoc-Amino Acid | C23H25NO4 | Similar Fmoc protection; widely used in peptide synthesis. |

| Boc-Amino Acid | C22H29NO4 | Uses tert-butyloxycarbonyl group; less stable under certain conditions. |

| 4-Aminocyclohexanecarboxylic Acid | C12H21NO2 | More reactive due to free amine; simpler organic syntheses. |

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid stands out due to its unique combination of cyclic and aromatic features, making it particularly effective for complex peptide syntheses where selective protection is essential.

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZQTCLNVHZQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147900-45-6, 583870-83-1 | |

| Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.